N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)22-20-21-17(13-25-20)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOJSYCANVLPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the formation of the thiazole and thiophene rings followed by their coupling. Common synthetic methods for thiazole rings include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and times .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, making the compound useful in electronic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The title compound’s thiazole core distinguishes it from triazole-based analogs (e.g., compounds [7–9] and [10–15] in ). Triazole derivatives exhibit tautomerism between thione and thiol forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra .
Substituent Effects
- Halogen Substituents : Analogs with electron-withdrawing groups (Cl, Br, F) on phenyl rings (e.g., compounds [10–15]) show altered electronic profiles. For instance, fluorophenyl groups enhance polarity and solubility, as seen in the thiophene-2-carbohydrazide derivative from , which exhibits strong νC=O at 1654 cm⁻¹ .
- Sulfonyl Groups : Compounds with sulfonyl linkages (e.g., [4–6]) display νC=O at 1663–1682 cm⁻¹ and νNH at 3150–3319 cm⁻¹, while the title compound’s carboxamide group likely shows similar carbonyl stretching (~1680 cm⁻¹) .
Spectroscopic Profiles
Key spectral comparisons are summarized below:
Biological Activity
Overview
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H16N2S2
- Molecular Weight : 356.48 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through cyclization reactions.
- Coupling reactions to attach the biphenyl moiety.
- Amidation to introduce the carboxamide functional group.
Anticancer Activity
Recent studies indicate that thiazole derivatives exhibit notable anticancer properties. The compound has shown promising results against various cancer cell lines:
- Caco-2 Cells : Exhibited a reduction in cell viability by approximately 39.8% at specific concentrations (p < 0.001) .
- A549 Cells : Some derivatives showed reduced activity against these lung cancer cells, suggesting selective cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. In vitro studies have demonstrated that thiazole derivatives can act as selective inhibitors of COX-2 with IC50 values in the low micromolar range .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies have reported that certain structural modifications enhance their efficacy against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities and IC50 Values
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Caco-2 | 39.8 | |
| Anticancer | A549 | Variable | |
| COX-2 Inhibition | Enzyme Assay | 0.3 - 7 | |
| Antimicrobial | Various Bacteria | Variable |
Case Studies
- Case Study on Anticancer Mechanisms :
- Inhibition of Inflammatory Pathways :
Q & A
Q. What are the key synthetic steps for N-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)thiophene-2-carboxamide?
The synthesis typically involves:
- Coupling reactions to attach the biphenyl and thiophene moieties.
- Introduction of functional groups (e.g., carboxamide) via nucleophilic substitution or condensation reactions.
- Purification using column chromatography or recrystallization. Key reagents include dichloromethane, ethanol, and cyclopentyl isocyanate analogs, with reaction temperatures ranging from room temperature to reflux .
Q. How is the compound characterized post-synthesis?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and purity (e.g., H and C NMR).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Solvent polarity | Dichloromethane to DMF | Higher polarity improves solubility but may reduce selectivity |
| Temperature | 25°C to 120°C | Reflux enhances reaction rate but risks side products |
| Statistical tools (e.g., ANOVA) identify optimal conditions while minimizing experimental runs . |
Q. What methodologies assess its enzyme inhibition or protein-ligand interactions?
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases).
- Molecular docking : Software like AutoDock Vina predicts binding modes to active sites (e.g., ATP-binding pockets).
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () in real-time .
Q. How can contradictory biological activity data across studies be resolved?
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times).
- Alternative models : Validate in vitro findings with ex vivo organoids or in vivo models.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-response inconsistencies) .
Q. What computational approaches predict its interactions with biological targets?
Q. How to design analogs with improved bioactivity or reduced toxicity?
Conduct Structure-Activity Relationship (SAR) studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
